3-Iodo-1H-indazol-7-amine

Lipophilicity ADME Solubility

3-Iodo-1H-indazol-7-amine (CAS 1000340-82-8) is a halogenated indazole building block with a C3-iodo handle optimized for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and a C7-amino group for orthogonal diversification. The C–I bond's low dissociation energy enables superior reactivity in 3-aryl/alkynyl indazole syntheses versus bromo/chloro analogs. Ideal for medicinal chemistry kinase inhibitor programs and rapid library expansion. Standard purity 97%; ambient shipping.

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
CAS No. 1000340-82-8
Cat. No. B1592889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-indazol-7-amine
CAS1000340-82-8
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)N)I
InChIInChI=1S/C7H6IN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyPKVMOBFPBGHIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-indazol-7-amine CAS 1000340-82-8: Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Iodo-1H-indazol-7-amine (CAS 1000340-82-8) is a halogenated heterocyclic aromatic compound belonging to the indazole family, with molecular formula C7H6IN3 and molecular weight 259.05 g/mol . The compound features a 1H-indazole core substituted with an iodo group at the 3-position and an amino group at the 7-position, creating a bifunctional scaffold suitable for orthogonal derivatization . It is commercially available from multiple vendors with typical purity of 95–97% .

Why 3-Iodo-1H-indazol-7-amine Cannot Be Readily Substituted by Other 3-Halo-1H-indazol-7-amine Analogs


Substitution at the 3-position of the 1H-indazol-7-amine scaffold with different halogens (I, Br, Cl, H) produces compounds with meaningfully divergent physicochemical properties and reactivity profiles. The iodine atom confers substantially greater lipophilicity (LogP ≈ 1.43) compared to the bromo analog (consensus LogP ≈ 1.65) , altering partition behavior in biological systems and purification workflows. More critically, the C–I bond exhibits markedly lower bond dissociation energy than C–Br or C–Cl, translating to higher intrinsic reactivity in palladium-catalyzed cross-coupling reactions [1]. Generic substitution without empirical validation therefore risks altered reaction kinetics, compromised coupling yields, and modified lipophilicity-driven pharmacokinetic properties in downstream applications.

3-Iodo-1H-indazol-7-amine: Head-to-Head Comparative Evidence for Scientific Selection


3-Iodo vs. 3-Bromo-1H-indazol-7-amine: Comparative Lipophilicity (LogP) for Solubility and Membrane Permeability Considerations

The 3-iodo substituted compound exhibits a measured LogP of 1.43 , while the 3-bromo analog has a computed consensus LogP of 1.65 . The 0.22 log unit lower lipophilicity of the iodo derivative indicates reduced hydrophobic character, which correlates with improved aqueous solubility and potentially distinct membrane partitioning behavior.

Lipophilicity ADME Solubility

3-Iodo vs. 3-Bromo-1H-indazol-7-amine: Comparative Water Solubility (ESOL LogS) for Reaction Medium Design

The 3-bromo analog has a computed ESOL LogS of -2.96, corresponding to a solubility of 0.234 mg/mL (0.0011 mol/L) and classified as 'Soluble' . While directly measured solubility for 3-iodo-1H-indazol-7-amine is not reported in the accessible literature, its lower LogP (1.43 vs. 1.65) predicts modestly higher aqueous solubility than the bromo comparator.

Solubility Aqueous compatibility Formulation

3-Iodo vs. 3-Bromo-1H-indazol-7-amine: Differential Reactivity in Pd-Catalyzed Cross-Coupling Reactions

3-Iodoindazoles, including 3-iodo-1H-indazol-7-amine, serve as superior electrophilic partners in palladium-catalyzed cross-coupling reactions compared to their bromo or chloro analogs due to the lower C–I bond dissociation energy [1]. The 3-iodoindazole scaffold has been specifically demonstrated to undergo efficient Suzuki-type cross-coupling with aryl boronic acids [2] and Sonogashira coupling with terminal alkynes [3] to generate 3-arylindazoles and 3-alkynylindazoles, respectively.

Cross-coupling Suzuki Sonogashira Reactivity

3-Iodo-1H-indazol-7-amine: Bifunctional Scaffold with Orthogonal Derivatization Handles

The compound features two chemically distinct reactive sites: a C3-iodo group suitable for Pd-catalyzed cross-coupling reactions and a C7-amino group amenable to amide bond formation, reductive amination, or diazotization [1]. This orthogonal reactivity enables sequential, chemoselective derivatization without protecting group manipulation of the complementary handle.

Bifunctional scaffold Orthogonal reactivity Medicinal chemistry

3-Iodo-1H-indazol-7-amine: Indazole Core as a Bioisostere of Phenol for Improved Metabolic Stability

The indazole ring system is a recognized bioisostere of phenol, offering comparable hydrogen-bonding capacity while exhibiting higher lipophilicity and reduced susceptibility to Phase I and Phase II metabolism (glucuronidation and sulfation) . The 3-iodo substitution on this core further modulates physicochemical properties while retaining the metabolic stability advantage.

Bioisostere Metabolic stability Drug design

3-Iodo-1H-indazol-7-amine: Validated Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling for 3-Arylindazole Library Synthesis

The 3-iodo group serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids to generate 3-arylindazole derivatives. This transformation has been validated on the 3-iodoindazole scaffold and represents the most well-established application of this compound class [1]. The bifunctional nature (C3-iodo + C7-amino) allows for subsequent diversification of the C7-amino group, enabling rapid library expansion in medicinal chemistry programs targeting kinase inhibition or other therapeutic areas [2].

Sonogashira Coupling for 3-Alkynylindazole Synthesis

The 3-iodo group undergoes Sonogashira-type cross-coupling with terminal alkynes to produce 3-alkynylindazoles. This methodology has been specifically demonstrated on 3-iodoindazole substrates as a general route to alkynyl-substituted indazoles [3]. The resulting 3-alkynylindazoles serve as intermediates for further functionalization, including hydrogenation to alkyl derivatives or cycloaddition reactions.

Heck Coupling for 2-Azatryptamine Scaffold Construction

3-Iodoindazoles undergo Heck cross-coupling with methyl acrylate under mild conditions to generate dehydro 2-azatryptophan precursors and ultimately 2-azatryptamines—bioisosteres of tryptamine, serotonin, and melatonin [4]. The 7-amino group on 3-iodo-1H-indazol-7-amine provides an additional handle for further diversification of these neuroactive scaffolds.

Medicinal Chemistry Intermediate for Kinase Inhibitor Development

Indazole derivatives, including halogenated 7-aminoindazoles, are widely employed as scaffolds in kinase inhibitor programs due to their ability to mimic the adenine moiety of ATP and form key hydrogen-bonding interactions in the kinase hinge region [5]. The combination of the metabolically stable indazole core, the reactive 3-iodo handle for SAR exploration, and the 7-amino group for solubility or additional binding interactions positions this compound as a strategic building block for kinase-targeted library synthesis .

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